4-(1,3-Oxazol-5-YL)phenol
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Description
4-(1,3-Oxazol-5-YL)phenol is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16. The purity is usually 95%.
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Mechanism of Action
Target of Action
Oxazole derivatives, which include 4-(1,3-oxazol-5-yl)phenol, have been found to exhibit a wide spectrum of biological activities . They have been associated with antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Mode of Action
The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The compound’s interaction with its targets likely leads to changes at the molecular level, which then translate into the observed biological activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH levels, temperature, and the presence of other compounds or enzymes that could interact with this compound.
Biochemical Analysis
Biochemical Properties
4-(1,3-Oxazol-5-YL)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial growth by blocking the synthesis of essential biomolecules . The compound’s antibacterial activity is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), making it a valuable agent in combating resistant bacterial strains . Additionally, this compound exhibits antifungal properties, further highlighting its potential in treating fungal infections .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in bacterial and fungal growth, leading to inhibited cell proliferation . Furthermore, this compound impacts cellular metabolism by disrupting the synthesis of key metabolic intermediates, thereby hindering the growth and survival of pathogenic cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting their function and leading to the disruption of essential biochemical pathways. For example, the compound’s interaction with bacterial enzymes involved in cell wall synthesis results in the inhibition of bacterial growth . Additionally, this compound can modulate gene expression by binding to regulatory proteins, thereby altering the transcription of genes critical for cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its antibacterial and antifungal activities . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy over time . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, particularly in inhibiting the growth of pathogenic cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial and antifungal activities without causing significant toxicity . At higher doses, there may be threshold effects, leading to potential toxic or adverse effects . Animal studies have shown that while this compound is effective in treating infections at therapeutic doses, excessive dosages can result in toxicity, highlighting the importance of dose optimization in clinical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound’s antibacterial and antifungal properties are mediated through its effects on metabolic flux and metabolite levels . By inhibiting key enzymes involved in the synthesis of essential biomolecules, this compound disrupts the metabolic pathways necessary for the growth and survival of pathogenic cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . Studies have shown that this compound can effectively penetrate cell membranes and reach intracellular targets, enhancing its antibacterial and antifungal activities . Additionally, the compound’s distribution within tissues is influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For instance, this compound may localize to the cytoplasm or nucleus, where it exerts its effects on gene expression and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Properties
IUPAC Name |
4-(1,3-oxazol-5-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-3-1-7(2-4-8)9-5-10-6-12-9/h1-6,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJOJWMIGCSJKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693927 |
Source
|
Record name | 4-(1,3-Oxazol-5-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-71-8 |
Source
|
Record name | 4-(1,3-Oxazol-5-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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